N-(6-methylpyridin-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-(6-methylpyridin-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the piperidine ring: Starting with a suitable piperidine precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the carboxamide group: The carboxamide group can be introduced via amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Functionalization of the pyridine and pyridazine rings: The methyl and phenyl groups can be introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(6-methylpyridin-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides, pyridine derivatives, and pyridazine derivatives.
Unique Features: The specific substitution pattern and functional groups present in this compound may confer unique properties such as increased potency, selectivity, or stability compared to similar compounds.
List of Similar Compounds
Piperidine carboxamides: N-(4-pyridyl)piperidine-4-carboxamide
Pyridine derivatives: 2-methyl-6-phenylpyridine
Pyridazine derivatives: 3-phenyl-6-methylpyridazine
This outline provides a comprehensive overview of the compound and its potential applications
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-16-6-5-9-20(23-16)24-22(28)18-12-14-27(15-13-18)21-11-10-19(25-26-21)17-7-3-2-4-8-17/h2-11,18H,12-15H2,1H3,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGONRCBQRXGPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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